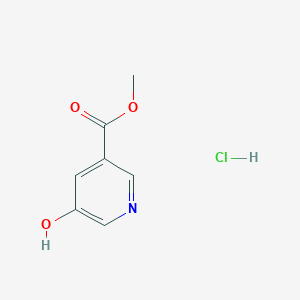
2,6-Dimethylazepane
説明
2,6-Dimethylazepane is a six-membered saturated heterocyclic organic compound. It has a molecular weight of 127.23 and is typically in liquid form .
Synthesis Analysis
2,6-Dimethylaniline (2,6-DMA) is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .Molecular Structure Analysis
The InChI code for 2,6-Dimethylazepane is1S/C8H17N/c1-7-4-3-5-8(2)9-6-7/h7-9H,3-6H2,1-2H3 . Physical And Chemical Properties Analysis
2,6-Dimethylazepane is a liquid at room temperature .科学的研究の応用
Alternative Fuel Applications
Dimethyl ethers, including compounds related to 2,6-dimethylazepane, have been extensively studied for their applicability as alternative fuels. Dimethyl ether (DME), for example, shows promise as an environmentally friendly alternative to conventional diesel fuel for compression ignition engines. DME combustion is characterized by low NOx, HC, and CO emissions, and notably low PM emissions due to its molecular structure. DME also exhibits superior atomization and vaporization characteristics compared to conventional diesel, allowing for the use of high exhaust gas recirculation (EGR) rates to further reduce NOx emissions without increasing soot emission. However, to fully utilize DME fuel in automotive vehicles, modifications to injector design, fuel feed pump, and high-pressure injection pump are required, along with rigorous design of combustion system components (Park & Lee, 2014).
Environmental Impact and Recycling
The catalytic synthesis of polyoxymethylene dimethyl ethers (OME) from 2,5-dimethylfuran, a compound related to 2,6-dimethylazepane, demonstrates the potential of such ethers in reducing hazardous exhaust gas emissions from diesel engines. OMEs, especially those containing 3–5 CH2O units (OME3–5), are attractive oxygenated fuels that lead to reduced soot formation and allow for higher EGR rates to reduce NOx emissions. The synthesis of OMEs, however, involves challenges related to selective synthesis, catalyst efficiency, and process simplification (Baranowski, Bahmanpour, & Kröcher, 2017).
Biofuel Potential
2,5-Dimethylfuran (DMF), another compound related to 2,6-dimethylazepane, has been identified as a promising biofuel due to its properties similar to those of petroleum-based fuels. DMF's synthesis from lignocellulosic biomass and its application in spark and compression ignition engines show potential for better engine-out emissions without compromising performance. However, further research is needed to address its impacts on the fuel system, engine durability, and to optimize the synthesis process for environmental friendliness and cost-effectiveness (Nguyen et al., 2021).
Chemical Recycling of CO2
The chemical recycling of CO2 into valuable fuels presents an opportunity for compounds like 2,6-dimethylazepane to contribute to environmental sustainability. The synthesis of dimethyl carbonate (DMC), an essential solvent in lithium-ion battery electrolytes, from propylene carbonate and methanol is an example of an efficient and environmentally friendly process. This review emphasizes the role of catalysts in enhancing the efficiency of the transesterification process for DMC production, with a focus on the balance between catalyst activity, separation ease, and process engineering (Deng, Lei, Yao, & Zhigang, 2019).
Safety and Hazards
The safety information for 2,6-Dimethylazepane includes several hazard statements: H226, H314, H315, H318, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
特性
IUPAC Name |
2,6-dimethylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-4-3-5-8(2)9-6-7/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFIHSMLNPGTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



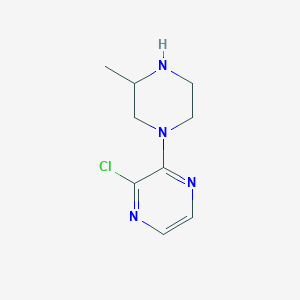


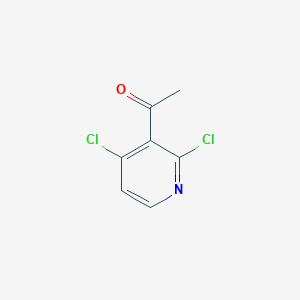
![Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride](/img/structure/B1423191.png)
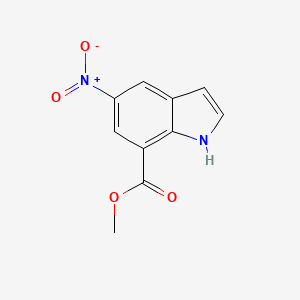

![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)
![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)

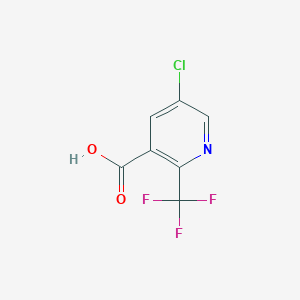

![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1423201.png)
